4-Pyridinamine, 3-(2,4-dichlorophenoxy)-
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Overview
Description
4-Pyridinamine, 3-(2,4-dichlorophenoxy)- is a chemical compound with the molecular formula C11H8Cl2N2O It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- typically involves the reaction of 3-aminopyridine with 2,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further improves the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, 3-(2,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different substituents replacing the dichlorophenoxy group.
Scientific Research Applications
4-Pyridinamine, 3-(2,4-dichlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinamine, 3-(2-chlorophenoxy)
- 4-Pyridinamine, 3-(4-chlorophenoxy)
- 4-Pyridinamine, 3-(2,4-difluorophenoxy)
Uniqueness
Compared to similar compounds, 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- stands out due to its unique dichlorophenoxy substitution, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
833455-44-0 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-10(8(13)5-7)16-11-6-15-4-3-9(11)14/h1-6H,(H2,14,15) |
InChI Key |
LPGSPMPKOMBZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CN=C2)N |
Origin of Product |
United States |
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